molecular formula C10H5BrCl2N2 B1475602 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine CAS No. 1601739-19-8

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Cat. No. B1475602
CAS RN: 1601739-19-8
M. Wt: 303.97 g/mol
InChI Key: XNXZGPWZPZTPMD-UHFFFAOYSA-N
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Description

“4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The exact molecular structure of “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” would require more specific information or advanced computational chemistry tools to determine.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can be complex. For instance, the reaction of pyrimidines with organolithium reagents can lead to a variety of products . More specific information about the chemical reactions of “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” would require detailed experimental data or advanced computational chemistry tools.

Scientific Research Applications

  • Synthesis and Scalable Preparation : The synthesis of related pyrimidine derivatives, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, involves methods like Gewald reaction and bromination. These processes are crucial for creating compounds starting from basic chemicals, useful in various chemical applications (Bugge et al., 2014).

  • Spectroscopic Method Development : Ultraviolet-visible (UV-VIS) spectroscopic methods have been developed for the estimation of pyrimidine derivatives, indicating their significance in analytical chemistry for precise and rapid determination (Chaudhary et al., 2014).

  • Antiviral Activity : Certain pyrimidine derivatives have shown inhibitory activity against retroviruses, highlighting their potential in antiviral research (Hocková et al., 2003).

  • Heterocyclic Chemistry : The creation of new fused tricyclic heterocycles, such as pyrimido[5,4-e][1,4]thiazepine, from related pyrimidine compounds indicates the role of these derivatives in developing new chemical structures (Bazazan et al., 2013).

  • Antibacterial and Antinociceptive Effects : Research on substituted pyrimidines, including those structurally similar to 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine, has shown promising results in antibacterial activity and pain relief (Waheed et al., 2008).

  • Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Studies in the generation and functionalization of pyrimidine compounds with metal-bearing and trifluoromethyl groups demonstrate the versatility of pyrimidine derivatives in advanced organic chemistry (Schlosser et al., 2006).

Future Directions

The future directions for “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

4-bromo-6-(2,4-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZGPWZPZTPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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